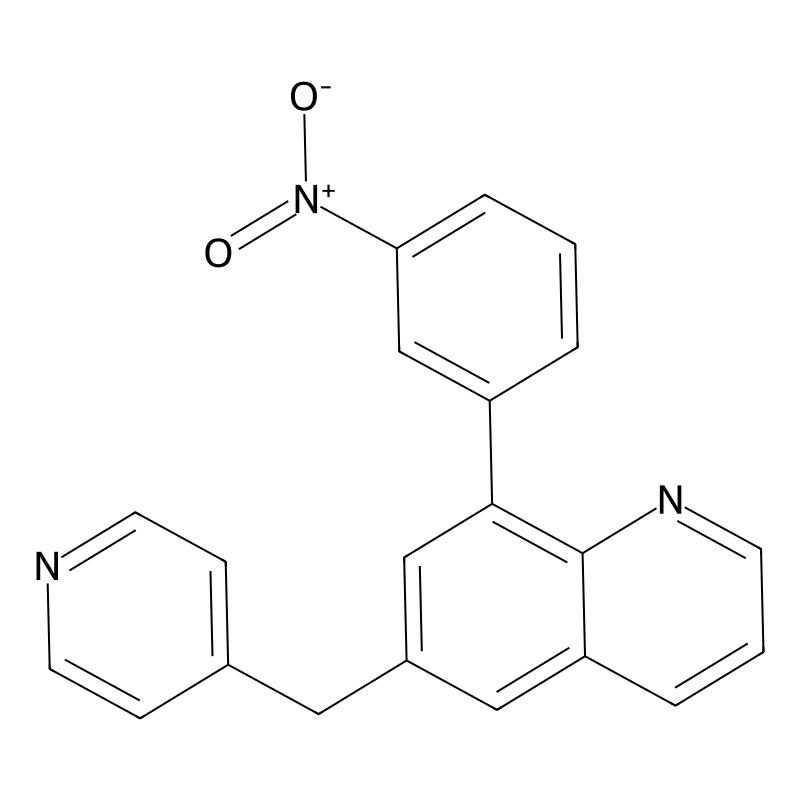8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
- Drug Discovery: The presence of the nitrogen-containing heterocyclic rings (quinoline and pyridine) suggests potential for 8-NQPN to interact with biological targets. These targets could be enzymes, receptors, or other molecules involved in disease processes. Further research would be needed to determine the specific activity and potential therapeutic applications of 8-NQPN [].
- Material Science: Aromatic molecules like 8-NQPN can exhibit interesting electrical and optical properties. These properties could be useful in the development of new materials for organic electronics or optoelectronic devices [].
8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline is a complex organic compound classified as a quinoline derivative. Its molecular formula is C21H15N3O2, and it features a quinoline core substituted with a 3-nitrophenyl group and a pyridin-4-ylmethyl group. Quinoline derivatives are notable for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them significant in medicinal chemistry and drug development .
- Oxidation: The nitrophenyl group can be oxidized to yield nitroquinoline derivatives.
- Reduction: The nitro group can be reduced to form an amino group, leading to aminophenyl-quinoline derivatives.
- Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinylmethyl group.
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various amines or thiols for substitution under basic conditions .
Research indicates that 8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline exhibits significant biological activities. It has been studied for its potential antimicrobial and anticancer properties. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells, thereby affecting cellular functions and leading to apoptosis in cancer cells. Additionally, the quinoline core may interact with DNA and enzymes, influencing their activity .
The synthesis of 8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline typically involves multi-step organic reactions. A common synthetic route includes:
- Alkylation: Reacting a quinoline derivative with a nitrophenyl-pyridine precursor.
- Reaction Conditions: The reactions are usually conducted in organic solvents like dichloromethane under reflux conditions, often utilizing catalysts such as tetrabutylammonium iodide.
Industrial methods may employ continuous flow reactors and environmentally friendly solvents to enhance efficiency and reduce environmental impact .
8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline has several applications:
- Medicinal Chemistry: It serves as a potential therapeutic agent for various diseases due to its biological activities.
- Material Science: Used in the development of new materials, including dyes and pigments.
- Research: Acts as a building block for synthesizing more complex organic molecules .
Studies on the interactions of 8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline with biological targets have revealed its potential effects on cellular pathways. Its ability to generate ROS suggests it may play a role in oxidative stress-related pathways. Furthermore, its interaction with DNA could lead to alterations in gene expression and cellular signaling pathways relevant to cancer progression .
Similar Compounds- 4-(8-(3-Nitrophenyl)-1,7-naphthyridin-6-yl)benzoic acid: Contains a nitrophenyl group but differs in its naphthyridine structure.
- Benzoquinoline derivatives: Share a similar quinoline core but have different functional groups attached.
Uniqueness
The distinct combination of the nitrophenyl group and the pyridinylmethyl moiety in 8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline contributes to its unique chemical and biological properties. This specificity may enhance its effectiveness as a therapeutic agent compared to other quinoline derivatives .








